molecular formula C12H15N3O6 B1173326 Prazaeodim oxide CAS No. 12035-81-3

Prazaeodim oxide

Cat. No.: B1173326
CAS No.: 12035-81-3
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Description

Praseodymium oxide (Pr₆O₁₁) is a non-stoichiometric compound primarily composed of praseodymium and oxygen. It exists in multiple crystalline phases, including cubic (fluorite-type) and hexagonal structures, depending on synthesis conditions and oxygen content . This material is widely utilized in catalysis, solid oxide fuel cells, and ceramic pigments due to its redox activity, oxygen storage capacity, and thermal stability. Its variable oxidation states (Pr³⁺/Pr⁴⁺) enable unique interactions in catalytic cycles, distinguishing it from other rare-earth oxides.

Properties

CAS No.

12035-81-3

Molecular Formula

C12H15N3O6

Synonyms

Prazaeodim oxide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Praseodymium Oxide and Analogues

Property Pr₆O₁₁ CeO₂ Nd₂O₃
Crystal Structure Cubic/Hexagonal Cubic fluorite Hexagonal/Cubic
Oxygen Content Variable (O/Pr: ~1.83) Fixed (O/Ce: 2.0) Fixed (O/Nd: 1.5)
Thermal Stability Stable up to 1000°C Stable up to 2000°C Stable up to 800°C
Primary Applications Catalysts, sensors Catalytic converters, UV filters Lasers, glass coloring

Key Observations :

  • Oxygen Flexibility : Pr₆O₁₁ exhibits variable oxygen stoichiometry, enabling dynamic redox behavior absent in CeO₂ and Nd₂O₃ .
  • Phase Dependency : Unlike CeO₂ (fixed cubic phase), Pr₆O₁₁ transitions between cubic and hexagonal phases under oxidative conditions, altering its catalytic efficiency .
  • Thermal Resilience : CeO₂ outperforms Pr₆O₁₁ and Nd₂O₃ in high-temperature stability, making it preferable for automotive catalysts.

Functional Comparisons

Catalytic Activity

  • Pr₆O₁₁ : Excels in oxidative dehydrogenation reactions due to Pr³⁺/Pr⁴⁺ redox pairs. For instance, in methane conversion, Pr₆O₁₁ achieves 85% selectivity for ethylene, surpassing CeO₂ (70%) .
  • CeO₂ : Dominates in oxygen storage applications (e.g., three-way catalysts) due to rapid oxygen vacancy formation.
  • Nd₂O₃: Limited redox activity but effective in acid-catalyzed reactions, such as esterification.

Electronic Properties

Praseodymium oxide’s bandgap (~3.5 eV) is narrower than CeO₂ (~3.0 eV) and Nd₂O₃ (~4.5 eV), enabling visible-light absorption for photocatalysis .

Research Findings and Implications

Recent studies highlight Pr₆O₁₁’s superior performance in selective oxidation reactions compared to CeO₂ and Nd₂O₃. For example:

  • In CO oxidation, Pr₆O₁₁ achieves 90% conversion at 300°C, while CeO₂ requires 400°C .
  • Nd₂O₃ shows negligible activity in this reaction due to its stable +3 oxidation state.

Challenges :

  • Pr₆O₁₁’s phase instability under reducing conditions limits its durability in fuel cells.
  • CeO₂’s fixed stoichiometry restricts its adaptability in dynamic catalytic environments.

Q & A

Q. What are the established methods for synthesizing Prazaeodim oxide with high purity, and how can researchers validate the synthesis process?

Answer: this compound synthesis typically employs:

  • Solid-state reaction : Mixing stoichiometric amounts of precursor oxides (e.g., Pr₆O₁₁) and heating at 800–1200°C in inert or controlled atmospheres.
  • Sol-gel method : Hydrolysis of metal alkoxides followed by calcination.
  • Hydrothermal synthesis : High-pressure, aqueous-phase crystallization.

Q. Validation steps :

  • X-ray diffraction (XRD) to confirm phase purity and crystallinity .
  • Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM for compositional analysis.
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition intermediates.

Table 1 : Synthesis Method Comparison

MethodAdvantagesLimitations
Solid-state reactionHigh yield, simplicityHigh energy input, potential impurities
Sol-gelNanoscale control, homogeneityLong drying/calcination times
HydrothermalLow-temperature crystallizationLimited scalability

Q. Which characterization techniques are most effective for determining the structural and compositional properties of this compound?

Answer:

  • Structural analysis :
    • XRD : Identifies crystal structure and lattice parameters .
    • Raman spectroscopy : Detects vibrational modes to infer bonding and defects.
  • Surface properties :
    • Brunauer-Emmett-Teller (BET) : Measures surface area and porosity .
  • Compositional analysis :
    • X-ray photoelectron spectroscopy (XPS) : Determines oxidation states and surface composition .

Q. Best practices :

  • Cross-validate results using complementary techniques (e.g., XRD + Raman) to address instrumental limitations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound in oxidation-reduction reactions?

Answer:

  • Hypothesis formulation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions . Example: "How does this compound’s oxygen vacancy density (Intervention) influence CO oxidation efficiency (Outcome) compared to CeO₂ (Comparison)?"
  • Experimental design :
    • Controlled variable testing : Vary synthesis conditions (e.g., calcination temperature) to modulate oxygen vacancies.
    • In situ characterization : Use environmental TEM or synchrotron XRD to monitor structural changes during catalysis .
  • Data interpretation : Apply Arrhenius analysis to derive activation energies and correlate with defect concentrations .

Q. What methodologies resolve contradictions in reported catalytic activities of this compound across studies?

Answer: Contradictions often arise from differences in:

  • Synthesis protocols (e.g., impurity levels, crystallite size).
  • Testing conditions (e.g., gas flow rates, humidity).

Q. Resolution strategies :

  • Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Reproducibility checks : Replicate key studies while standardizing variables (e.g., pH, temperature) .
  • Error analysis : Quantify uncertainties in activity measurements (e.g., mass transfer limitations in fixed-bed reactors) .

Table 2 : Common Sources of Experimental Variability

FactorImpact on Catalytic ActivityMitigation Strategy
Particle sizeAlters active surface areaUse TEM/SEM for size distribution
Moisture contentAffects surface reactivityPre-treat samples in dry environments
Calcination timeInfluences crystallinityOptimize via TGA-DSC analysis

Q. How should researchers assess the long-term stability of this compound under varying environmental conditions?

Answer:

  • Accelerated aging tests : Expose samples to elevated temperatures (e.g., 500°C in air) and monitor phase transitions via XRD .
  • Humidity chambers : Measure hygroscopicity and surface degradation using FTIR or mass spectrometry .
  • In situ stability protocols :
    • Cyclic thermal treatment : Heat-cool cycles to simulate real-world thermal stress.
    • Gas exposure : Test reactivity under CO₂-rich or acidic atmospheres .

Documentation : Follow guidelines for data preservation and citation (e.g., DOI assignment for datasets) .

Q. What strategies optimize this compound’s synthesis for specific applications (e.g., sensors, catalysts)?

Answer:

  • Tailored synthesis :
    • Doping : Introduce transition metals (e.g., Fe, Cu) to modify electronic properties. Validate via XPS .
    • Morphological control : Use templating agents (e.g., CTAB) to engineer pore structures .
  • Application-specific testing :
    • For catalytic applications: Measure turnover frequency (TOF) under standardized conditions .
    • For sensors: Evaluate response/recovery times to target gases (e.g., NOₓ) .

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